molecular formula C12H16O2 B12808872 2-Benzyl-4,5-dimethyl-1,3-dioxolane CAS No. 5468-06-4

2-Benzyl-4,5-dimethyl-1,3-dioxolane

Cat. No.: B12808872
CAS No.: 5468-06-4
M. Wt: 192.25 g/mol
InChI Key: VMVFTCHLZRRVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,5-dimethyl-1,3-dioxolane (CAS 5468-06-4) is an organic compound belonging to the class of benzene and substituted derivatives . It is characterized as a five-membered, saturated cyclic acetal . With a molecular formula of C12H16O2 and a molecular weight of 192.26 g/mol, it is recognized for its sweet, earthy, and floral organoleptic properties . This compound is of significant value in scientific research due to the versatile applications of the 1,3-dioxolane functional group. In synthetic chemistry, 1,3-dioxolanes are widely employed as key protecting groups for aldehydes and ketones, allowing for selective reactions elsewhere in a molecule . The 1,3-dioxolane ring is stable to bases and nucleophiles but can be readily deprotected under mild acidic conditions . Beyond its role in synthesis, the 1,3-dioxolane scaffold is a prominent motif in medicinal and agrochemical research. Compounds containing this structure have demonstrated a broad spectrum of biological activities, including antifungal and antibacterial properties . Researchers are also exploring 1,3-dioxolane derivatives for various other applications, such as use in polymers, as solvents for electrolytes, and as intermediates in the preparation of more complex molecules like pharmaceuticals acyclovir and vandetanib . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for personal application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5468-06-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-benzyl-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H16O2/c1-9-10(2)14-12(13-9)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3

InChI Key

VMVFTCHLZRRVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)CC2=CC=CC=C2)C

boiling_point

263.00 to 264.00 °C. @ 760.00 mm Hg

density

1.030-1.040

physical_description

Colourless viscous liquid;  sweet floral, somewhat earthy fragrance

solubility

Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane and Its Stereoisomers

Catalytic Acetalization Routes to 2-Benzyl-4,5-dimethyl-1,3-dioxolane from Benzaldehyde (B42025) and 2,3-Butanediol (B46004)

The formation of this compound from benzaldehyde and 2,3-butanediol is a classic example of an acetalization reaction. This reversible reaction is typically catalyzed by acids, which facilitate the nucleophilic attack of the diol's hydroxyl groups on the carbonyl carbon of the aldehyde. The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact.

Brønsted Acid-Catalyzed Condensation Techniques

Brønsted acids, which are proton donors, are commonly employed to catalyze the condensation reaction between benzaldehyde and 2,3-butanediol. nih.gov Traditional homogeneous catalysts like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective but can lead to issues with corrosion, catalyst separation, and waste generation. mdpi.com To address these drawbacks, research has focused on developing more environmentally benign and reusable Brønsted acid catalysts.

One such approach involves the use of solid acid catalysts. For instance, cesium phosphomolybdovanadate salts have been shown to be effective for the acetalization of benzaldehyde with various alcohols. mdpi.com The catalytic activity of these salts is attributed to their Brønsted acidity. mdpi.com Another example is the use of N-triflylphosphoramide (NTPA), which has been demonstrated as an efficient Brønsted acid catalyst for the synthesis of 2,5-disubstituted 1,3-dioxolane-4-ones from α-hydroxy acids and aldehydes. researchgate.net This method offers high selectivity without the need for azeotropic distillation. researchgate.net

The reaction mechanism under Brønsted acid catalysis involves the protonation of the carbonyl oxygen of benzaldehyde, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of 2,3-butanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a carbocation, which is then attacked by the second hydroxyl group of the diol. Deprotonation of the resulting oxonium ion yields the final this compound product and regenerates the acid catalyst.

Lewis Acid-Catalyzed Acetalization Strategies

Lewis acids, which are electron-pair acceptors, offer an alternative and often milder approach to catalyzing acetalization reactions. tandfonline.com They function by coordinating to the carbonyl oxygen of benzaldehyde, thereby activating the carbonyl group for nucleophilic attack by 2,3-butanediol. A variety of Lewis acids have been investigated for this transformation, ranging from simple metal halides to more complex organometallic compounds.

For example, aluminum tris(hydrogensulfate) [Al(HSO₄)₃] has been reported as an efficient and reusable solid acid catalyst for the acetalization of carbonyl compounds under solvent-free conditions. scielo.brresearchgate.net This method is attractive due to its simplicity, low cost, and ease of work-up. scielo.brresearchgate.net Another interesting development is the use of tropylium (B1234903) salts as organic Lewis acid catalysts, which can facilitate the acetalization of a wide range of aldehydes. researchgate.net This metal-free approach is advantageous for its chemoselectivity towards aldehydes and its applicability in both batch and flow systems. researchgate.net

Ionic liquids with Lewis acidic properties, such as those based on choline (B1196258) chloride and zinc chloride (choline chloride·xZnCl₂), have also been successfully employed. ionike.com These systems have demonstrated high conversions of benzaldehyde when reacted with 2,3-butanediol. ionike.com The reaction mechanism with Lewis acid catalysts is similar to that of Brønsted acids, with the key difference being the initial activation of the aldehyde. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the diol. The subsequent steps of hemiacetal formation, water elimination, and cyclization proceed to form the 1,3-dioxolane (B20135) ring.

Heterogeneous Catalysis in 1,3-Dioxolane Formation

The use of heterogeneous catalysts in the synthesis of this compound offers significant advantages in terms of catalyst recovery, reusability, and process simplification. tubitak.gov.tr These solid catalysts can possess either Brønsted or Lewis acid sites, or a combination of both, on their surface.

Zeolites, such as HZSM-5, are well-known solid acid catalysts that have been utilized for various acid-catalyzed reactions, including acetalization. Modifying zeolites, for instance by introducing phosphorus, can alter the acidity and improve selectivity. In the context of 2,3-butanediol conversion, P/HZSM-5 has been shown to catalyze its dehydration, a reaction that can be related to the reverse of acetal (B89532) formation. researchgate.net

Another class of heterogeneous catalysts includes metal oxides and supported acids. For example, a solid acid catalyst with both Lewis and Brønsted acid sites was prepared and showed high efficiency in acetalization reactions. tubitak.gov.tr The cooperative effect of both types of acid sites was found to enhance the catalytic performance. tubitak.gov.tracs.org The reusability of such catalysts is a key feature, with some systems demonstrating stable activity over multiple reaction cycles. tubitak.gov.tr

The reaction over a heterogeneous catalyst occurs on its surface. The reactants, benzaldehyde and 2,3-butanediol, adsorb onto the active sites of the catalyst. The acid sites on the catalyst surface then facilitate the reaction steps, similar to homogeneous catalysis. Once the product, this compound, is formed, it desorbs from the surface, allowing the catalyst to participate in further reaction cycles. This ease of separation of the catalyst from the reaction mixture is a major benefit of heterogeneous catalysis.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The stereoselective synthesis of specific isomers of this compound is of great importance, particularly for applications where specific stereochemistry is required for biological activity or material properties. researchgate.net The chirality of the starting material, 2,3-butanediol, is the key to controlling the stereochemistry of the final product.

Asymmetric Synthesis Utilizing Chiral 2,3-Butanediol Precursors

The use of enantiomerically pure 2,3-butanediol as a chiral auxiliary is a powerful strategy for asymmetric synthesis. oup.com By reacting a prochiral aldehyde like benzaldehyde with a chiral diol, it is possible to generate diastereomeric acetals that can potentially be separated. More importantly, the chiral environment provided by the diol can direct subsequent reactions on the acetal, a concept widely used in asymmetric synthesis. sfu.ca

When benzaldehyde reacts with (2R,3R)-butanediol, two diastereomers of this compound can be formed: (2S,4R,5R)-2-benzyl-4,5-dimethyl-1,3-dioxolane and (2R,4R,5R)-2-benzyl-4,5-dimethyl-1,3-dioxolane. The formation of these diastereomers is often governed by thermodynamic or kinetic control.

(2R,3R)-Butanediol itself is a valuable chiral building block, often synthesized through microbiological routes or from chiral precursors like tartaric acid. lookchem.comacs.org Its C2 symmetry makes it a particularly effective chiral auxiliary. lookchem.com The reaction with benzaldehyde, typically under acid catalysis, leads to the formation of the corresponding 1,3-dioxolane. sfu.ca The stereochemical outcome of this reaction, that is, the ratio of the two possible diastereomers, can be influenced by the reaction conditions, including the choice of catalyst and temperature. The study of the stereochemistry of such 2-aryl-4,5-dimethyl-1,3-dioxolanes has been a subject of interest, with techniques like circular dichroism spectroscopy being used to determine their absolute configuration. acs.org

Synthesis from (2S,3S)-Butanediol Derivatives

The most direct approach to enantiomerically pure this compound involves the acid-catalyzed condensation of an optically active butanediol (B1596017) with phenylacetaldehyde (B1677652) or its synthetic equivalents. The use of (2S,3S)-butanediol, a readily available chiral C2-symmetric diol, allows for the synthesis of the corresponding (4S,5S)-stereoisomer of the target dioxolane.

The reaction is typically carried out in an inert solvent with azeotropic removal of water to drive the equilibrium towards the acetal product. A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (PTSA) to Lewis acids.

Reaction Scheme: (2S,3S)-Butanediol + Phenylacetaldehyde ⇌ (4S,5S)-2-Benzyl-4,5-dimethyl-1,3-dioxolane + H₂O

The inherent C2-symmetry of the (2S,3S)-butanediol starting material simplifies the stereochemical outcome, as it leads to the formation of a single diastereomer, the (4S,5S)-trans-substituted dioxolane. This method is highly efficient for accessing this specific stereoisomer, provided the enantiomeric purity of the starting diol is high. lookchem.com

Approaches from Meso-2,3-Butanediol (B1221857)

Synthesizing stereochemically defined this compound from meso-2,3-butanediol presents a greater challenge due to the prochiral nature of the starting material. Acetalization of meso-2,3-butanediol with phenylacetaldehyde can lead to two possible diastereomers: the cis-(4R,5S)-dioxolane and the trans-(racemic) dioxolane.

The two hydroxyl groups of meso-2,3-butanediol are enantiotopic. Their reaction with the achiral phenylacetaldehyde under standard achiral conditions results in a mixture of the cis and trans products. The selective synthesis of one diastereomer over the other requires a desymmetrization strategy, often involving a chiral catalyst that can differentiate between the two enantiotopic hydroxyl groups. researchgate.net While direct, highly diastereoselective methods for this specific transformation are not extensively documented, the principles of catalytic asymmetric desymmetrization are well-established and represent a potential pathway to the desired chiral products from this inexpensive, achiral precursor.

Diastereoselective Induction in Acetalization Reactions

Diastereoselective induction is a critical aspect of synthesizing specific stereoisomers of this compound, particularly when using starting materials like meso-2,3-butanediol or when the aldehyde component contains additional stereocenters. The formation of acetals is a reversible process, allowing for either kinetic or thermodynamic control over the product distribution. thieme-connect.de

Several factors can influence the diastereomeric ratio of the resulting dioxolane products:

Catalyst Choice : The nature of the acid catalyst can significantly impact selectivity. Chiral Brønsted or Lewis acids can create a chiral environment that favors the formation of one diastereomer. Organocatalysts, such as thiourea (B124793) derivatives, have been shown to be effective in various asymmetric transformations and could be applied to achieve diastereoselective acetalization. uni-giessen.de

Reaction Conditions : Temperature and reaction time can be manipulated to favor either the kinetically or thermodynamically preferred product. Lower temperatures often enhance kinetic selectivity.

Steric Hindrance : Steric interactions between the substituents on the diol and the aldehyde play a crucial role in determining the transition state energies, thereby influencing the product ratio. thieme-connect.de

Below is a table summarizing key factors that can be manipulated to achieve diastereoselective induction.

FactorPrinciplePotential Outcome on Acetalization
Chiral CatalystsCreates a chiral pocket or environment, differentiating between enantiotopic groups or faces.Enhances the formation of a single diastereomer from a prochiral starting material like meso-2,3-butanediol.
Reaction TemperatureLower temperatures favor the kinetically controlled product (lower activation energy), while higher temperatures allow for equilibration to the thermodynamically more stable product.Can be optimized to maximize the yield of the desired diastereomer.
SolventSolvent polarity and coordinating ability can influence the reaction pathway and transition state stability.Choice of solvent can fine-tune the diastereomeric ratio.
Water RemovalShifting the equilibrium towards the products under thermodynamic control.Ensures high conversion and allows the system to reach thermodynamic equilibrium, favoring the most stable diastereomer.

Enantiomeric Resolution Techniques for Racemic this compound

When a synthetic route produces a racemic mixture of this compound, separation of the enantiomers is necessary to obtain the optically pure compounds. This is typically achieved through chemical or chromatographic methods.

Chemical resolution involves the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. rsc.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. rsc.org

For a molecule like this compound, this method would require the presence of a functional handle suitable for reaction with a chiral resolving agent. A common strategy involves synthesizing a carboxylic acid derivative of the target molecule. This acid can then be reacted with a chiral amine (e.g., (S)-phenylethylamine) to form diastereomeric ammonium (B1175870) salts. acs.org After separation of the salts by crystallization, the chiral amine is removed by treatment with acid to yield the enantiomerically enriched dioxolane carboxylic acid, which can then be converted back to the target molecule.

Another approach involves the use of a chiral auxiliary. For instance, a diastereomeric mixture of esters can be formed using a chiral alcohol like L-menthol, followed by separation and subsequent removal of the auxiliary group. beilstein-journals.org A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the analytical and preparative separation of enantiomers. pdr-separations.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For the separation of dioxolane enantiomers, chiral capillary GC has proven effective. For example, the enantiomers of the related compound 4-chloromethyl-2,2-dimethyl-1,3-dioxolane were successfully separated using a stationary phase composed of a cyclodextrin (B1172386) derivative (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin). nih.govchrom-china.com This approach offers high resolution and can be adapted for the separation of this compound enantiomers. nih.govchrom-china.com Chiral HPLC offers another versatile platform with a wide variety of available CSPs suitable for separating a broad range of chiral molecules. pdr-separations.comnih.gov

The table below summarizes common chromatographic methods applicable to chiral dioxolane separation.

TechniqueChiral Stationary Phase (CSP) TypePrincipleReference Example
Chiral Gas Chromatography (GC)Cyclodextrin Derivatives (e.g., Rt-bDEXse)Inclusion complexation and dipole-dipole interactions leading to differential retention of enantiomers.Separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.govchrom-china.com
Chiral High-Performance Liquid Chromatography (HPLC)Polysaccharide Derivatives (e.g., cellulose (B213188) or amylose (B160209) based)Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.General separation of various chiral compounds, including those with dioxolane moieties. nih.gov
Chiral HPLCPirkle-type (π-acid/π-base)π-π interactions, hydrogen bonding, and steric interactions between the analyte and the CSP.Widely used for a variety of chiral molecules.

Alternative and Novel Synthetic Pathways to the this compound Core

Beyond the direct acetalization of butanediols, other innovative strategies can be envisioned for the synthesis of the this compound core structure.

One such method is transacetalization (or transketalization). This approach involves reacting a readily available dioxolane with a different aldehyde or ketone, catalyzed by an acid. For instance, a precursor like methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can be reacted with 2-benzyloxyacetaldehyde in the presence of an acid catalyst to exchange the acetal component, forming a new dioxolane structure. semanticscholar.org This strategy is particularly useful for introducing functionality or modifying the substituent at the C2 position of a pre-existing chiral dioxolane ring.

Another potential route could start from 3-hydroxy-2-butanone (acetoin) . The ketone functionality could be reacted with a benzyl-organometallic reagent (e.g., benzylmagnesium bromide), followed by acid-catalyzed cyclization to form the dioxolane ring. This pathway would offer a different disconnection approach to the target molecule. A related precursor, 4,5-dimethyl-1,3-dioxol-2-one, is synthesized from acetoin (B143602) and serves as an important intermediate in its own right, highlighting the synthetic utility of acetoin in building such five-membered heterocyclic rings. google.com

Transacetalization Reactions

Transacetalization, or acetal exchange, is a robust and widely used method for the formation of 1,3-dioxolanes. This equilibrium-driven process typically involves the reaction of a diol with an acetal or ketal of a different alcohol, or more commonly, the direct acetalization of a carbonyl compound with a diol in the presence of an acid catalyst. organic-chemistry.org For the synthesis of this compound, the direct reaction involves phenylacetaldehyde and 2,3-butanediol.

The reaction is catalyzed by Brønsted or Lewis acids. A standard procedure employs a catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent such as toluene, with continuous removal of water using a Dean-Stark apparatus to drive the reaction toward the product. organic-chemistry.orgmdpi.com Various other catalysts can be employed to enhance efficiency and selectivity under milder conditions. For instance, zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization under mild conditions. organic-chemistry.org The stereochemical outcome of the synthesis is directly controlled by the stereoisomer of 2,3-butanediol used as the starting material. Using optically pure (2R,3R)- or (2S,3S)-butanediol will yield the corresponding chiral dioxolanes, while the use of meso-butanediol will result in a different set of diastereomers.

Table 1: Representative Catalysts for Acetalization/Transacetalization Reactions

Catalyst Typical Conditions Substrate Scope Reference
p-Toluenesulfonic acid (p-TsOH) Toluene, reflux, Dean-Stark Aldehydes, Ketones organic-chemistry.orgmdpi.com
Zirconium tetrachloride (ZrCl₄) Mild conditions Carbonyl compounds organic-chemistry.org
Cerium(III) triflate Wet nitromethane, room temp. Cleavage/Deprotection organic-chemistry.org
Iodine (I₂) Neutral, aprotic conditions Carbonyl compounds organic-chemistry.org

Ring-Closing Strategies (e.g., Metathesis, if applicable to related systems)

Ring-closing metathesis (RCM) is a powerful reaction in organic synthesis for forming unsaturated rings, particularly those with 5 to 7 members, through the intramolecular metathesis of a diene. wikipedia.org While RCM is not a direct method for constructing the saturated 1,3-dioxolane ring itself (which lacks the requisite double bonds for metathesis), it is a relevant strategy for complex molecules that contain a dioxolane moiety. The dioxolane can be pre-installed as a protecting group or as a key structural element, after which RCM is used to form another ring within the molecule.

A notable example demonstrates the synthesis of complex spiroketal systems where a dioxolane serves as a precursor to a bicyclic acetal via RCM. nih.govacs.org In this approach, a C₂ symmetric diene diol is first treated with a ketone to form a dioxolane. This intermediate is then subjected to RCM, which rapidly constructs a bicyclic acetal. nih.govacs.org This strategy highlights how RCM can be synergistically combined with acetal chemistry to build complex heterocyclic frameworks, even though it does not form the initial dioxolane ring. The stability of the dioxolane ring to common RCM catalysts like Grubbs' or Schrock's catalysts makes this sequential approach synthetically viable. wikipedia.org

Multi-Component Reactions for Dioxolane Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer high atom economy and efficiency. Several MCR strategies have been developed for the synthesis of substituted 1,3-dioxolanes.

One prominent approach involves the 1,3-dipolar cycloaddition of carbonyl ylides. researchgate.net In this method, a carbene, often generated from a diazo compound in the presence of a rhodium(II) catalyst, reacts with an aldehyde (such as phenylacetaldehyde) to form a reactive carbonyl ylide intermediate. This ylide can then be trapped by a dipolarophile. While the classic reaction uses diones as trapping agents to form spiro-dioxolanes, the principle can be adapted for other systems. researchgate.net

A more direct MCR for synthesizing highly substituted 1,3-dioxolanes involves the oxidative cyclization of an alkene. mdpi.com In a stereoselective three-component assembly, an alkene, a carboxylic acid, and a silyl (B83357) enol ether can be combined to form a complex dioxolane. mdpi.com The reaction is initiated by the oxidation of the alkene (e.g., trans-2-butene, which corresponds to the 4,5-dimethyl substitution pattern) with a hypervalent iodine reagent. This generates a 1,3-dioxolan-2-yl cation intermediate via the participation of the neighboring carboxylic acid. This cation is then stereoselectively trapped by the nucleophile (the silyl enol ether) to complete the formation of the trisubstituted dioxolane product. mdpi.com This method provides a sophisticated and convergent route to complex dioxolane structures.

Table 2: Overview of Multi-Component Reaction Strategies for Dioxolane Synthesis

MCR Type Key Reactants Key Intermediate Product Type Reference
Carbonyl Ylide Cycloaddition Diazo compound, Aldehyde, Dione Carbonyl Ylide Spiro-dioxolanes researchgate.net
Oxidative Alkene Difunctionalization Alkene, Carboxylic Acid, Silyl Enol Ether 1,3-Dioxolan-2-yl cation 2,4,5-Trisubstituted Dioxolanes mdpi.com

Comprehensive Structural Elucidation and Conformational Analysis of 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane

Advanced Spectroscopic Techniques for Structural Confirmation and Stereochemical Assignment

The structural characterization of 2-benzyl-4,5-dimethyl-1,3-dioxolane relies heavily on a suite of spectroscopic methods. While detailed experimental data for this specific compound is not extensively published, its structure can be reliably elucidated by applying established spectroscopic principles and drawing comparisons with closely related analogues.

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of this compound. One- and two-dimensional NMR experiments provide information on the chemical environment of each nucleus, their connectivity, and their spatial relationships.

The ¹H NMR spectrum provides critical information for identifying the different isomers. The protons of the benzylic methylene (B1212753) (CH₂) group are diastereotopic due to the adjacent C2 chiral center and are expected to appear as a complex multiplet, likely an AB quartet, with further splitting from coupling to the C2 proton.

The relative stereochemistry of the substituents at C2, C4, and C5 significantly influences the chemical shifts and coupling constants of the dioxolane ring protons (H-2, H-4, H-5). In five-membered rings, the coupling constant between adjacent protons is dependent on the dihedral angle. Generally, trans protons exhibit different, often larger, coupling constants compared to cis protons. Analysis of these J-values is a key method for assigning the relative cis/trans configuration of the molecule.

The stereochemical arrangement also affects the shielding of the methyl groups. Depending on whether a methyl group is on the same side (cis) or opposite side (trans) of the benzyl (B1604629) group, its chemical shift will vary.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
Phenyl-H7.20-7.40m-Aromatic protons of the benzyl group.
Acetal-H (C2-H)~5.20t~5.0Coupled to the two diastereotopic benzylic protons.
Ring-H (C4-H, C5-H)3.50-4.20m-Chemical shift and J-values are highly dependent on cis/trans stereochemistry.
Benzyl-CH₂~3.00ABqJ_gem ≈ 14-16, J_vic ≈ 5.0Diastereotopic protons coupled to each other and to C2-H.
Methyl-H (C4-CH₃, C5-CH₃)1.10-1.40d~6.0-7.0Coupled to C4-H and C5-H respectively.

This table is based on predicted values and data from analogous compounds.

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. For this compound, a total of 10 distinct signals would be expected for one stereoisomer in an achiral solvent (assuming C1 symmetry), representing the 12 carbon atoms (with some aromatic carbons potentially overlapping). The chemical shifts of the dioxolane ring carbons (C2, C4, C5) are particularly sensitive to the stereochemistry of the substituents. oc-praktikum.de The acetal (B89532) carbon (C2) typically resonates in the range of 95-105 ppm, while the C4 and C5 carbons appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
Quaternary Aromatic (C1')~138Point of attachment for the benzyl methylene group.
Aromatic CH (C2', C3', C4')126-130Phenyl ring carbons.
Acetal Carbon (C2)~103Highly sensitive to substitution and stereochemistry.
Ring Carbons (C4, C5)~78-85Chemical shifts differ between cis and trans isomers. oc-praktikum.de
Benzyl Methylene (CH₂)~40The benzylic carbon.
Methyl Carbons (CH₃)~15-20The two methyl group carbons.

This table is based on predicted values and data from analogous compounds.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between the C2-H and the benzylic CH₂ protons, as well as between the C4-H and its corresponding methyl protons, and C5-H with its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the link from the benzylic protons to the C2 acetal carbon and the aromatic C1' carbon, confirming the benzyl group's attachment. Correlations from the methyl protons to their respective ring carbons (C4 and C5) would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry. mdpi.com It identifies protons that are close in space, regardless of whether they are connected through bonds. For a cis isomer, NOE correlations would be expected between H-2, H-4, and H-5. For a trans isomer, the spatial relationships would be different, leading to a distinct NOE pattern that allows for unambiguous stereochemical assignment. mdpi.com

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational modes. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, the spectra would be dominated by absorptions from the acetal and aromatic moieties. The lack of a carbonyl (C=O) stretch is a key confirmation of the cyclic acetal structure. The C-O stretching region is particularly important for identifying the dioxolane ring. chemicalbook.com

Table 3: Characteristic Vibrational Modes for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100-3000Aromatic C-H StretchMedium
3000-2850Aliphatic C-H StretchMedium-Strong
1605, 1495, 1450Aromatic C=C StretchMedium-Strong
1200-1000Acetal C-O StretchStrong

Source: Predicted values based on data from related compounds. chemicalbook.comnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. The monoisotopic mass of this compound (C₁₂H₁₆O₂) is 192.11503 g/mol . epa.govuni.lu

The fragmentation pattern observed in the mass spectrum gives further structural evidence. For this compound, characteristic fragmentation pathways would include:

Cleavage of the benzylic bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a hallmark of benzyl-containing compounds.

Loss of the benzyl radical to give a fragment corresponding to the protonated dioxolane ring at m/z 101.

Ring-opening and subsequent fragmentation of the dioxolane moiety.

Table 4: Predicted HRMS Fragmentation Data for this compound

m/z (Predicted)Ion FormulaFragment Identity
192.1150[C₁₂H₁₆O₂]⁺Molecular Ion
101.0602[C₅H₉O₂]⁺[M - C₇H₇]⁺
91.0548[C₇H₇]⁺Tropylium Ion

Source: Predicted values based on common fragmentation patterns and exact mass calculations. uni.lu

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are paramount for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral compounds like the enantiomers of this compound, which possess stereogenic centers at the C4 and C5 positions.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength, while Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. Both are powerful, non-destructive techniques for stereochemical assignments.

Specifically, the CD spectrum is a result of the electronic transitions of the benzene (B151609) chromophore becoming optically active due to the chiral perturbation from the C4 and C5 methyl groups. The spatial arrangement of these groups dictates the sign of the Cotton effects, allowing for the potential assignment of the absolute configuration, for instance, distinguishing the (4R,5R) from the (4S,5S) enantiomer. The determination of enantiomeric excess is typically achieved by comparing the magnitude of the observed optical rotation or CD signal of a sample to that of the pure enantiomer. pdr-separations.comgoogle.com The transfer of chirality from the dioxolane ring to the chromophore is the key mechanism enabling this analysis. mdpi.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For a chiral compound, successful crystallization and analysis using a chiral space group or by employing anomalous dispersion effects can unambiguously determine its absolute configuration. mdpi.com

While a crystal structure for this compound is not available in the public domain, analysis of related substituted 1,3-dioxolane (B20135) structures reveals key expected features. iucr.orgiucr.org The analysis would confirm the relative stereochemistry of the methyl groups (cis or trans) and the orientation of the benzyl substituent at C2. The absolute configuration of the chiral centers (e.g., 4R, 5R) could be established without ambiguity.

The resulting data would be presented in a crystallographic information file (CIF), containing the parameters summarized in the hypothetical table below.

Table 1: Representative Crystallographic Data Obtainable for this compound

ParameterExpected Data TypeDescription
Crystal System e.g., MonoclinicThe crystal system describing the symmetry of the unit cell.
Space Group e.g., P2₁The specific symmetry group of the crystal.
Unit Cell Dimensions Å, °a, b, c (lengths); α, β, γ (angles) defining the unit cell dimensions.
Bond Lengths ÅPrecise distances between bonded atoms (e.g., C-O, C-C).
Bond Angles °Angles between three connected atoms (e.g., O-C-O).
Torsion Angles °Dihedral angles defining the puckering of the dioxolane ring.
Absolute Configuration e.g., Flack parameterA value used to confirm the absolute stereochemistry of the chiral molecule.

This table is illustrative of the data that would be generated from an X-ray crystallographic analysis and is not based on experimental results for the title compound.

Detailed Conformational Analysis of the 1,3-Dioxolane Ring System

The five-membered 1,3-dioxolane ring is not planar. It adopts puckered conformations to relieve torsional strain. The nature and orientation of substituents heavily influence the preferred conformation and the dynamics of its interconversion. acs.orgdatapdf.com

Ring Puckering and Preferred Conformational Isomers

The 1,3-dioxolane ring predominantly exists in two main families of conformations: the envelope (with Cₛ symmetry) and the half-chair or twist (with C₂ symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are displaced on opposite sides of a plane formed by the other three.

For this compound, the ring is expected to adopt a twist conformation to minimize the steric interactions between the substituents. iucr.orgscispace.com The substituents at C4 and C5, as well as the benzyl group at C2, will seek to occupy pseudo-equatorial positions to reduce steric strain. The flexibility of the ring allows for a continuous interconversion between various twist and envelope forms through a process known as pseudorotation. The free-energy differences between various diastereoisomers of substituted dioxolanes are often small, indicating a highly flexible ring system where only the most bulky substituents introduce significant specific steric interactions. datapdf.com

Stereoelectronic Effects and Their Influence on Conformation

Beyond sterics, stereoelectronic effects play a crucial role in dictating the conformational preferences of the 1,3-dioxolane ring. The most significant of these is the anomeric effect, which involves the delocalization of electron density from a lone pair (n) of one oxygen atom into the antibonding orbital (σ) of an adjacent C-O bond (n_O → σ_C-O). acs.orgthieme-connect.de

This interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar. In the 1,3-dioxolane ring, these interactions contribute to the puckering of the ring and influence the preferred orientation of substituents at the C2 position. nih.gov Computational studies on related 2-phenyl-1,3-dioxolane (B1584986) systems suggest that hyperconjugation effects play a key role in stabilizing specific conformers. rsc.org For this compound, the rotational position of the benzyl group and its orientation (pseudo-axial vs. pseudo-equatorial) will be a balance between minimizing steric hindrance and maximizing these stabilizing stereoelectronic interactions.

Dynamic NMR and Computational Studies of Conformational Dynamics

The conformational flexibility of the 1,3-dioxolane ring can be investigated using dynamic NMR (DNMR) spectroscopy. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals as the rate of interconversion between conformers changes. At low temperatures, the interconversion may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. At higher temperatures, these signals coalesce into a time-averaged spectrum. Analysis of the spectra over a range of temperatures can provide the activation energy barriers for the pseudorotation process.

Computational studies, typically using Density Functional Theory (DFT), complement experimental DNMR data. researchgate.net These calculations can map the potential energy surface of the molecule, identifying all stable conformers (energy minima) and the transition states that connect them. rsc.org This allows for the determination of the relative energies of different envelope and twist conformations and the energy barriers for their interconversion. For this compound, such studies would elucidate the preferred puckering of the ring and the rotational preferences of the benzyl group, providing a complete picture of its complex conformational landscape.

Chemical Reactivity and Mechanistic Pathways of 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane

Hydrolysis and Ring-Opening Reactions of the 1,3-Dioxolane (B20135) Core

The 1,3-dioxolane ring is an acetal (B89532), and as such, its reactivity is characterized by cleavage of the C-O bonds within the five-membered ring.

Acid-catalyzed hydrolysis is a fundamental reaction of acetals, including 2-Benzyl-4,5-dimethyl-1,3-dioxolane, leading to the corresponding aldehyde (phenylacetaldehyde), and diol (2,3-butanediol). orgoreview.comwikipedia.org The reaction is reversible, and to drive it towards hydrolysis, an excess of water is typically used. chemistrysteps.com

The mechanism of acetal hydrolysis can proceed through two primary pathways: the A-1 and A-2 mechanisms. osti.gov

A-1 Mechanism : This unimolecular pathway involves a rapid, reversible protonation of one of the dioxolane oxygen atoms. This is followed by the rate-determining step, which is the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. This carbocation is then rapidly attacked by water, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the final aldehyde and diol products. chemistrysteps.comresearchgate.net The A-1 mechanism is characterized by a positive entropy of activation. nih.gov

A-2 Mechanism : In this bimolecular pathway, the protonated acetal is attacked by a water molecule in the rate-determining step, leading directly to the ring-opened intermediate without the formation of a free carbocation. osti.gov This mechanism is associated with a negative entropy of activation, indicating a more ordered transition state. osti.govnih.gov

The choice between the A-1 and A-2 mechanism can be influenced by factors such as the structure of the acetal and the reaction conditions. gla.ac.uk For many cyclic acetals, the A-1 mechanism is common. nih.gov However, studies on related systems have shown that the A-2 mechanism can be favored, for instance, within a supramolecular catalyst. osti.govnih.gov

Below is a representative table illustrating the thermodynamic parameters of activation for the acid-catalyzed hydrolysis of related 1,3-dioxolane derivatives in water.

Table 1: Thermodynamic Parameters of Activation for the Hydrolysis of Selected 1,3-Dioxolanes in Water

Compound ΔH* (kcal/mol) ΔS* (e.u.)
2,2-dimethyl-1,3-dioxolane (B146691) 20.7 +7.1
2-isopropyl-2-methyl-1,3-dioxolane 20.0 +4.8
2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane 19.3 -0.1

Data sourced from a study on the hydrolysis of 1,3-dioxolanes in aqueous glycerol (B35011) mixtures. hawaii.edu

The 1,3-dioxolane ring can also be opened by nucleophiles other than water. For instance, treatment of 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane with sodium N-methylanilide resulted in the cleavage of the S-O bond of the tosylate and formation of a disodium (B8443419) salt of 4,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, indicating a reaction pathway involving nucleophilic attack. researchgate.net In another example, cyclic five-membered thionocarbamates, which are structurally related to dioxolanes, undergo ring-opening at the 5-carbon position with soft nucleophiles like thiophenolate. ntu.ac.uk

The 1,3-dioxolane ring can be reductively cleaved to yield ethers. Reagents such as borane (B79455) in tetrahydrofuran (B95107) (THF) can be employed for this transformation. cdnsciencepub.com The reaction of 2-phenyl-1,3-dioxolane (B1584986) with borane in THF has been studied, and it was found to be first order in the acetal and nearly third order in borane. cdnsciencepub.com This suggests a complex mechanism potentially involving multiple borane molecules in the transition state.

Another approach for the reductive cleavage of benzylidene acetals, which are structurally similar to 2-benzyl-1,3-dioxolanes, utilizes a combination of a Lewis acid and a reducing agent, such as EtAlCl₂-Et₃SiH. researchgate.net This method has been shown to be highly regioselective and chemoselective. Furthermore, the use of Cl₂AlH has been reported for the ring-opening of 2-substituted 1,3-dioxolanes. researchgate.net

Transformations Involving the Benzyl (B1604629) Substituent

The benzyl group of this compound offers two main sites for chemical modification: the phenyl ring and the benzylic methylene (B1212753) group.

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile. masterorganicchemistry.com The alkyl-dioxolane moiety attached to the phenyl ring through a methylene bridge is an electron-donating group. Therefore, it is considered an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.orglibretexts.org This is due to the stabilization of the cationic intermediate (arenium ion) formed during the reaction. researchgate.net The reaction proceeds in two steps: attack of the electrophile by the aromatic pi system to form the arenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The benzylic methylene group (—CH₂—) in this compound is activated for various reactions due to the adjacent phenyl ring, which can stabilize radical or anionic intermediates. nih.gov

Direct functionalization of the benzylic C-H bond is an area of significant research interest. rsc.org Transition-metal-free methods have been developed for the functionalization of benzylic methylene groups. For example, the use of imines as reagents and potassium tert-butoxide as a catalyst can lead to the addition and subsequent cyclization reactions. ecust.edu.cn

Oxidative functionalization of the benzylic C-H bond is another important transformation. This can convert the benzylic methylene group into a carbonyl group or introduce other functional groups. acs.org For instance, electrochemical oxidation of benzylic C-H bonds to ketones has been reported. beilstein-journals.org Additionally, (diacetoxyiodo)benzene (B116549) has been used for the C-H oxidation of benzylic acetals to form 2-acetoxy-1,3-dioxolanes. acs.org

Reactivity of the Dimethyl Groups on the Dioxolane Ring

The reactivity of the methyl groups at the C4 and C5 positions of the this compound ring is influenced by the stereochemistry of these carbons and their proximity to the oxygen atoms of the acetal. Functionalization of these groups is less common than reactions at the more electronically activated C2 position. However, specific reagents and conditions can be employed to achieve transformations at these sites.

Stereoselective Functionalization at C4/C5 Positions

The chiral centers at C4 and C5, derived from 2,3-butanediol (B46004), introduce stereogenicity into the molecule. This inherent chirality can be used to direct the stereoselective functionalization of the attached methyl groups. In such substrate-controlled reactions, the existing stereocenters guide the approach of reagents, leading to the preferential formation of one diastereomer over another.

While specific examples for this compound are not extensively documented, the principles of stereoselective synthesis on chiral acetals are well-established. For instance, deprotonation of a C-H bond on one of the methyl groups with a strong base could form a carbanion. The stereochemical outcome of the subsequent reaction with an electrophile would be dictated by the steric hindrance imposed by the substituents on the dioxolane ring, particularly the benzyl group at C2.

Chiral 1,3-dioxolan-4-ones, which are structurally related, have been shown to undergo highly selective reactions. Deprotonation of these compounds generates an enolate that reacts with electrophiles with a high degree of selectivity, influenced by the chirality at C2. mdpi.com This principle of using an existing chiral framework to direct subsequent reactions is fundamental to the potential stereoselective functionalization at the C4/C5 methyl groups of this compound.

Table 1: Hypothetical Stereoselective Functionalization at C4/C5

Reaction TypeReagentsPotential ProductStereochemical Consideration
Alkylation1. Strong Base (e.g., LDA) 2. Electrophile (e.g., CH₃I)2-Benzyl-4-ethyl-5-methyl-1,3-dioxolaneThe approach of the electrophile would be directed by the existing stereochemistry at C4 and C5, leading to a specific diastereomer.
Hydroxylation1. Strong Base (e.g., LDA) 2. MoOPH(2-Benzyl-5-methyl-1,3-dioxolan-4-yl)methanolThe bulky oxidant would likely approach from the sterically less hindered face of the intermediate anion.

This table is illustrative and based on general principles of stereoselective synthesis.

Radical Reactions and C-H Functionalization

The C-H bonds of the methyl groups on the dioxolane ring can be susceptible to radical abstraction under appropriate conditions. C-H functionalization is a powerful tool in organic synthesis that allows for the direct conversion of C-H bonds into C-C or C-X (where X is a heteroatom) bonds. nih.gov While many protocols focus on the more reactive C2 position of dioxolanes due to the stability of the resulting radical intermediate, functionalization at other positions is also possible. beilstein-journals.org

A general strategy for C-H functionalization involves the generation of a radical species that can abstract a hydrogen atom from the substrate. For the C4/C5 methyl groups, a photocatalyst or a chemical initiator could be used to generate a radical which would then abstract a hydrogen atom, forming an alkyl radical on the dioxolane ring. This radical could then be trapped by a suitable coupling partner.

For example, radical ring-opening polymerizations have been studied for related compounds like 2-methylene-4-phenyl-1,3-dioxolane. researchgate.net These studies show that radical intermediates can be formed at the C4 position. A thiol-promoted, metal-free process for the site-specific addition of 1,3-dioxolane to imines proceeds through a radical chain mechanism, highlighting the potential for radical-mediated C-H functionalization on the dioxolane core. organic-chemistry.org

Table 2: Potential Radical C-H Functionalization Reactions

Reaction TypeReagentsIntermediatePotential Product
ArylationAryl Halide, Photocatalyst, Ni-catalystC4/C5-methyl radical2-Benzyl-4-methyl-5-(arylmethyl)-1,3-dioxolane
HalogenationN-Bromosuccinimide (NBS), Light/InitiatorC4/C5-methyl radical4-(Bromomethyl)-2-benzyl-5-methyl-1,3-dioxolane

This table presents potential reactions based on established methods for radical C-H functionalization.

Transacetalization Reactions with Other Carbonyl Compounds or Diols

Dioxolanes are widely used as protecting groups for carbonyl compounds and diols precisely because the acetal linkage can be readily cleaved and reformed under acidic conditions. This reversibility is exploited in transacetalization reactions. In the presence of an acid catalyst, this compound can react with a different diol to release 2,3-butanediol and form a new dioxolane. Similarly, it can react with a different carbonyl compound to release phenylacetaldehyde (B1677652) and form a new acetal with the 2,3-butanediol.

The general mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by the new diol or alcohol. The equilibrium of the reaction can be shifted by using an excess of the new diol or by removing one of the products from the reaction mixture. organic-chemistry.org

Zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org Such methods allow for the exchange of acetal protecting groups, which is a valuable strategy in multistep synthesis. Complex intramolecular transacetalization reactions have also been used to construct sophisticated polycyclic ether systems. mdpi.com

Investigation of Reaction Mechanisms and Transition State Analysis

The mechanisms of reactions involving this compound are generally understood through the established principles of physical organic chemistry.

Transacetalization Mechanism: As mentioned, acid-catalyzed transacetalization proceeds through a well-characterized oxocarbenium ion intermediate. The reaction is initiated by protonation of an acetal oxygen. This is followed by cleavage of a C-O bond to generate a carbocation that is stabilized by the adjacent oxygen atom. The planarity of this oxocarbenium ion intermediate means that subsequent nucleophilic attack can, in principle, occur from either face. However, in a chiral system like this compound, the stereocenters at C4 and C5 can influence the conformation of the intermediate and direct the approach of the incoming nucleophile, potentially leading to stereoselectivity.

Stereoselective Functionalization Mechanism: For a potential stereoselective functionalization at the C4/C5 methyl groups, the transition state of the key bond-forming step is critical. For instance, in an alkylation reaction proceeding via a lithium enolate, the geometry of the transition state involving the lithium cation, the enolate, and the electrophile would determine the stereochemical outcome. Theoretical studies on related systems, such as the alkylation of chiral enamines, have been used to model these transition states and explain the observed stereoselectivity. acs.org The preferred transition state is the one that minimizes steric interactions between the substituents on the chiral auxiliary and the incoming electrophile.

Radical Reaction Mechanism: The mechanism of a potential C-H functionalization would involve a radical chain process.

Initiation: Generation of a radical from an initiator (e.g., AIBN) or a photocatalyst.

Propagation: The initiator radical abstracts a hydrogen atom from a C-H bond of a methyl group at C4 or C5, forming a substrate radical. This radical then reacts with a coupling partner (e.g., an aryl halide in a photoredox cycle), regenerating a radical species that continues the chain. beilstein-journals.org

Termination: Combination of two radical species.

The regioselectivity of the initial hydrogen abstraction would depend on the relative stability of the potential radical intermediates. The transition state for this hydrogen abstraction step would be analyzed to predict which C-H bond is most likely to react.

Stereochemical Aspects and Chiral Applications of 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane

Stereochemical Descriptors and Configurational Assignment for Enantiomers and Diastereomers

The structure of 2-benzyl-4,5-dimethyl-1,3-dioxolane features three chiral centers: one at the C2 position (the acetal (B89532) carbon bearing the benzyl (B1604629) group) and two at the C4 and C5 positions of the dioxolane ring (bearing the methyl groups). The absolute configuration at each of these centers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated by the stereochemical descriptors (R) or (S).

The chirality at C4 and C5 originates from the 2,3-butanediol (B46004) reactant used in its synthesis. Commercially available 2,3-butanediol exists in three stereoisomeric forms:

(2R,3R)-butanediol

(2S,3S)-butanediol

(2R,3S)-butanediol (the achiral meso compound)

When the chiral (2R,3R) or (2S,3S) forms of the diol are used, the resulting dioxolane has a defined configuration at C4 and C5. The reaction with phenylacetaldehyde (B1677652) then generates a new stereocenter at C2, leading to the formation of two possible diastereomers. For example, using (2R,3R)-butanediol can produce (2R,4R,5R)- and (2S,4R,5R)-2-benzyl-4,5-dimethyl-1,3-dioxolane.

The relative stereochemistry of the substituents on the dioxolane ring is often described using cis and trans nomenclature.

Cis-diastereomers: The two methyl groups at C4 and C5 are on the same face of the dioxolane ring. This arrangement arises from the use of meso-2,3-butanediol (B1221857).

Trans-diastereomers: The two methyl groups are on opposite faces of the ring. This results from the use of enantiomerically pure (2R,3R)- or (2S,3S)-butanediol.

The relationship between the benzyl group at C2 and the methyl groups at C4 and C5 further defines the diastereomeric identity of the molecule.

Table 1: Possible Stereoisomers of this compound

2,3-Butanediol PrecursorC2 ConfigurationC4 ConfigurationC5 ConfigurationFull Stereochemical DescriptorRelative Stereochemistry (Methyl Groups)
(2R,3R)RRR(2R,4R,5R)trans
(2R,3R)SRR(2S,4R,5R)trans
(2S,3S)RSS(2R,4S,5S)trans
(2S,3S)SSS(2S,4S,5S)trans
meso (2R,3S)RRS(2R,4R,5S)cis
meso (2R,3S)SRS(2S,4R,5S)cis

Role of this compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center. wikipedia.orgsigmaaldrich.com The auxiliary is subsequently removed, having imparted its stereochemical information to the product. The structure of this compound, particularly the trans-isomers derived from enantiopure 2,3-butanediol, is well-suited for this purpose. The defined spatial arrangement of the methyl and benzyl groups creates a sterically biased environment that can influence the facial selectivity of reactions on a connected prochiral substrate.

In asymmetric synthesis, chiral auxiliaries are frequently used to control the formation of carbon-carbon bonds with high diastereoselectivity. researchgate.netnih.govorganic-chemistry.org Although specific documented examples for this compound are limited, its function can be understood from established principles of auxiliary design.

When used as an auxiliary, the dioxolane moiety can be attached to a reactant, for instance, via an ester or imide linkage. The formation of an enolate from this substrate would be followed by reaction with an electrophile. The chiral scaffold of the dioxolane directs the approach of the electrophile to one of the two faces of the enolate. The steric bulk of the benzyl group at C2 and the methyl groups at C4 and C5 effectively block one trajectory, forcing the electrophile to attack from the less hindered side. This leads to the preferential formation of one diastereomer of the product. The efficiency of this stereochemical control, measured as diastereomeric excess (d.e.), depends on the rigidity of the transition state, which is often enhanced by the use of Lewis acids to chelate the dioxolane oxygens and the carbonyl group of the substrate.

Table 2: Conceptual Model for Diastereoselective Alkylation

StepDescriptionStereochemical Implication
1. Attachment A carboxylic acid is coupled to a chiral alcohol derivative of the dioxolane.The prochiral center is now linked to the chiral auxiliary.
2. Enolate Formation A base (e.g., LDA) removes a proton to form a planar enolate.The two faces of the enolate are diastereotopic.
3. Electrophilic Attack An electrophile (e.g., an alkyl halide) is introduced.The chiral auxiliary's substituents (benzyl, methyls) sterically block one face of the enolate.
4. Product Formation The electrophile adds preferentially from the less hindered face.A new stereocenter is formed with high diastereoselectivity.
5. Auxiliary Removal The auxiliary is cleaved (e.g., by hydrolysis or reduction).The enantiomerically enriched product is released, and the auxiliary can potentially be recovered.

Auxiliary-Mediated Asymmetric Transformations

Beyond enolate alkylations, chiral acetal auxiliaries like this compound have the potential to mediate a variety of other asymmetric transformations. These include aldol (B89426) reactions, Diels-Alder reactions, and conjugate additions. researchgate.net In each case, the principle of stereocontrol remains the same: the auxiliary creates a chiral environment that differentiates the two faces of a prochiral reactant or transition state. For example, in a Diels-Alder reaction involving a dienophile attached to the auxiliary, the diene would preferentially approach from the less sterically encumbered side, leading to a diastereomerically enriched cycloadduct. The ability of the two oxygen atoms in the dioxolane ring to act as Lewis basic sites for chelation with metal catalysts is a key feature that can lock the conformation of the transition state assembly, thereby enhancing stereoselectivity.

Methods for Diastereomeric and Enantiomeric Purity Analysis and Enrichment of this compound

The stereochemical complexity of this compound, which can exist as multiple diastereomers and enantiomers, necessitates sophisticated analytical and purification techniques to isolate and quantify specific stereoisomers. The determination of diastereomeric and enantiomeric purity is critical in stereoselective synthesis and for applications where a specific stereoisomer is desired. This section details the chromatographic and crystallization-based methods pertinent to the analysis and enrichment of the stereoisomers of this compound.

Development of Chiral Chromatographic Methods (HPLC, GC)

Chiral chromatography is a cornerstone for the analytical and preparative separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for resolving enantiomers and diastereomers of chiral compounds, including those with structures analogous to this compound.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely employed technique for the separation of stereoisomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For 1,3-dioxolane (B20135) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be effective. nih.gov For instance, the enantiomeric excess of a series of chiral 1,3-dioxolanes has been successfully determined using a Chiralcel OD column, which is a cellulose-based CSP.

The choice of mobile phase is also crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is used. The composition of the mobile phase can be adjusted to fine-tune the retention and resolution of the stereoisomers.

A hypothetical HPLC method for the analysis of this compound stereoisomers, based on common practices for similar compounds, is outlined in the table below.

Table 1: Illustrative HPLC Conditions for Chiral Separation of this compound Stereoisomers

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Gas Chromatography (GC):

Chiral GC is another valuable technique for the separation of volatile chiral compounds. Similar to HPLC, chiral GC utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. These CSPs form transient diastereomeric complexes with the enantiomers, allowing for their separation. The selection of the appropriate cyclodextrin derivative and the temperature program are critical parameters for achieving good resolution.

For the analysis of this compound, a GC method employing a chiral capillary column would be suitable. The table below presents a potential set of GC parameters.

Table 2: Representative GC Conditions for Chiral Analysis of this compound Stereoisomers

ParameterCondition
Column Chiraldex G-TA (gamma-Cyclodextrin trifluoroacetyl)
Dimensions 30 m x 0.25 mm, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold 10 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C

Crystallization-Based Enrichment Techniques

Crystallization is a powerful and cost-effective method for the separation of stereoisomers on a larger scale. These techniques rely on the different physicochemical properties of diastereomers or the selective crystallization of one enantiomer from a racemic mixture.

Diastereomeric Crystallization:

When a mixture of diastereomers is present, their different physical properties, such as solubility, can be exploited for separation by fractional crystallization. By carefully selecting a solvent and controlling the temperature, it is often possible to induce the crystallization of one diastereomer while the others remain in solution. This process can be repeated to achieve high diastereomeric purity. For chiral 1,3-dioxolan-4-ones, which are structurally related to the target compound, purification to obtain pure diastereomers is a common practice. mdpi.com

Crystallization-Induced Diastereomer Transformation (CIDT):

In cases where the stereocenters are labile under certain conditions, a crystallization-induced diastereomer transformation can be a highly efficient enrichment method. researchgate.netrsc.org In this process, the diastereomers in solution are in equilibrium. If one diastereomer is less soluble and crystallizes out, the equilibrium will shift to produce more of that diastereomer, a phenomenon known as a dynamic stereoselective crystallization. This can potentially lead to the conversion of the entire mixture into a single, solid diastereomer.

Preferential Crystallization:

For enantiomeric enrichment, preferential crystallization (also known as resolution by entrainment) can be employed for racemic compounds that form conglomerates (a physical mixture of crystals of the two enantiomers). nih.gov This process involves seeding a supersaturated racemic solution with crystals of one enantiomer, which then induces the crystallization of that same enantiomer. The other enantiomer remains in the supersaturated state in the solution. By alternating the seeding with each enantiomer, it is possible to resolve the racemate.

The applicability and success of these crystallization techniques for this compound would depend on the specific physical properties of its stereoisomers, such as crystal packing, solubility, and the ability to form a conglomerate or undergo epimerization.

Table 3: Overview of Crystallization-Based Enrichment Techniques

TechniquePrincipleApplicability
Diastereomeric Crystallization Differences in solubility of diastereomers.Separation of diastereomeric mixtures.
Crystallization-Induced Diastereomer Transformation (CIDT) Equilibrium between epimerizable diastereomers coupled with the crystallization of one diastereomer.Enrichment of a specific diastereomer from a mixture where stereocenters are labile.
Preferential Crystallization Seeding a supersaturated racemic solution to induce crystallization of a single enantiomer.Resolution of racemic compounds that form conglomerates.

Applications of 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane in Advanced Organic Synthesis and Materials Science

Strategic Application as a Protecting Group for Carbonyl Compounds or 1,2-Diols in Multi-Step Synthesis

In the realm of multi-step organic synthesis, the temporary modification of a functional group is often necessary to prevent it from interfering with a desired chemical reaction at another site in the molecule. This strategy, known as using a "protecting group," is a cornerstone of modern synthetic chemistry. wikipedia.org The 2-benzyl-4,5-dimethyl-1,3-dioxolane serves as an effective protecting group for both carbonyl compounds (aldehydes and ketones) and 1,2-diols. uchicago.eduorganic-chemistry.org

The formation of the this compound involves the reaction of a carbonyl compound or a 1,2-diol with the appropriate reagents to form the cyclic acetal (B89532) or ketal structure. organic-chemistry.org This five-membered dioxolane ring is generally stable under a variety of reaction conditions, effectively masking the reactivity of the original functional group. organic-chemistry.orgthieme-connect.de Once the desired synthetic transformations are complete, the protecting group can be selectively removed, or "deprotected," to regenerate the original carbonyl or diol functionality. wikipedia.orgorganic-chemistry.org

Compatibility with Diverse Reagents and Reaction Conditions

A key advantage of using this compound as a protecting group is its compatibility with a wide range of reagents and reaction conditions. Dioxolanes, in general, are stable to basic, nucleophilic, and reductive environments. organic-chemistry.orgthieme-connect.de This stability allows for a broad spectrum of chemical transformations to be carried out on other parts of the molecule without affecting the protected group.

For instance, functional groups protected as dioxolanes can withstand reactions involving organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), as well as reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). wikipedia.orgorganic-chemistry.org They are also compatible with many oxidizing agents. organic-chemistry.org The benzyl (B1604629) group at the 2-position can offer additional stability and, in some cases, influence the stereochemical outcome of reactions.

Use in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic use of protecting groups is paramount in the total synthesis of complex natural products and bioactive molecules. dokumen.pub These intricate molecules often possess multiple reactive functional groups, necessitating a carefully planned protection and deprotection strategy to achieve the desired target. The this compound protecting group has found application in such endeavors.

While specific examples detailing the use of this compound in total synthesis are not extensively documented in the provided search results, the general utility of dioxolane protecting groups is well-established in the synthesis of a wide array of natural products. dokumen.pubwikipedia.org For instance, the synthesis of neosporol, a natural product containing a 1,3-dioxolane (B20135) moiety, involves the formation of this ring system as a key step. wikipedia.org The stability of the dioxolane ring allows for subsequent chemical modifications on other parts of the molecule before its potential transformation or cleavage.

Role as a Key Intermediate and Chiral Building Block in the Construction of Complex Organic Scaffolds

Beyond its role as a protecting group, this compound, particularly in its enantiomerically pure forms, serves as a valuable chiral building block for the synthesis of complex organic molecules. researchgate.net The stereochemistry of the methyl groups on the dioxolane ring provides a chiral scaffold that can be elaborated into a variety of other functional groups with a high degree of stereocontrol.

Precursor for Optically Active Alcohols, Aldehydes, and Carboxylic Acids

The chiral nature of this compound allows for its conversion into a range of optically active compounds, including alcohols, aldehydes, and carboxylic acids. These transformations often involve the cleavage of the dioxolane ring under specific conditions, followed by further functional group manipulations.

For example, chiral 1,3-dioxolane derivatives can be precursors to enantiomerically pure diols, which are versatile intermediates in asymmetric synthesis. google.com The synthesis of optically active alcohols can be achieved through various methods, including the reduction of related ester or acid functionalities derived from the dioxolane starting material. rug.nl Similarly, controlled oxidation can lead to the formation of chiral aldehydes and carboxylic acids. acs.orgpsu.edu

Table 1: Transformation of this compound Derivatives

Starting Material Reagents and Conditions Product
Chiral this compound derivative 1. Ring opening (e.g., acid hydrolysis) 2. Reduction (e.g., NaBH₄) Optically active alcohol
Chiral this compound derivative 1. Ring opening 2. Oxidation (e.g., PCC) Optically active aldehyde

Scaffold for Heterocyclic Synthesis

The rigid framework and inherent chirality of this compound make it an excellent scaffold for the synthesis of various heterocyclic compounds. The dioxolane ring can direct the stereochemical outcome of subsequent reactions, leading to the formation of complex, multi-ring systems with defined stereochemistry.

For instance, dioxolane derivatives have been utilized in the synthesis of benzimidazoles and benzothiazoles, which are important classes of heterocyclic compounds with a wide range of biological activities. clockss.org The dioxolane moiety can be used to introduce chirality and control the spatial arrangement of substituents in the final heterocyclic product. Furthermore, the synthesis of novel 1,3-dioxolane derivatives has been explored for their potential as modulators to overcome multidrug resistance in cancer cells, highlighting the importance of this scaffold in medicinal chemistry. researchgate.net

Potential as a Monomer or Modifying Agent in Polymer Chemistry

The application of this compound extends into the realm of materials science, where it shows potential as a monomer or a modifying agent in polymer chemistry. The dioxolane ring can undergo ring-opening polymerization to produce polyacetals, a class of polymers known for their desirable mechanical properties.

While the specific polymerization of this compound is not detailed in the provided search results, the general use of 1,3-dioxolane as a comonomer in the production of polyacetals is known. wikipedia.org The presence of the benzyl and dimethyl substituents on the dioxolane ring could impart unique properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical strength.

Furthermore, this compound could potentially be used as a modifying agent to alter the properties of existing polymers. By incorporating this molecule into a polymer backbone or as a side chain, it may be possible to introduce chirality, enhance thermal stability, or modify the polymer's interaction with other materials.

Table 2: List of Chemical Compounds

Compound Name
This compound
Grignard reagents
Organolithium compounds
Lithium aluminum hydride
Sodium borohydride
Neosporol
Benzimidazoles
Benzothiazoles
Polyacetals
PCC (Pyridinium chlorochromate)

Cationic Ring-Opening Polymerization (CROP) of Dioxolanes

Cationic ring-opening polymerization (CROP) is a key method for synthesizing polymers with heteroatoms in their backbone. For dioxolane derivatives, the mechanism and outcome of CROP are highly dependent on the substituents on the ring, particularly at the C2 position. The presence of a group capable of stabilizing a carbocation at this position is crucial for promoting ring-opening over other polymerization pathways.

In the case of 2-substituted 4-methylene-1,3-dioxolanes, the polymerization can proceed through several routes. However, when the substituent at the C2 position is a phenyl group, as in 2-phenyl-4-methylene-1,3-dioxolane, polymerization tends to exclusively yield poly(keto ether)s. hanrimwon.com This selectivity is attributed to the formation of a highly stabilized benzyl-type cation upon ring-opening. hanrimwon.comresearchgate.net This principle is directly applicable to this compound, where the benzyl group would similarly stabilize a cationic intermediate, favoring a ring-opening mechanism.

Photo-initiated CROP has also been successfully applied to dioxolane derivatives. For instance, 4-methylene-2-styryl-1,3-dioxolane has been polymerized using benzylsulfonium salts as photo-initiators, yielding high molecular weight poly(keto-ether)s. koreascience.kr This method allows for polymerization at ambient temperatures, offering an alternative to traditional cationic initiation which can sometimes lead to cross-linked products. koreascience.kr The polymerization of 2-alkenyl-4-methylene-1,3-dioxolanes via photo-induced CROP further demonstrates the versatility of this approach for creating functional polymers from dioxolane-based monomers. acs.org

Radical Ring-Opening Polymerization (RROP) of Dioxolane Derivatives

Radical ring-opening polymerization (RROP) offers a powerful method for incorporating functional groups, such as esters, directly into the backbone of addition polymers. researchgate.net This technique combines the advantages of radical polymerization's robustness with the ability to create degradable polymer backbones. researchgate.netpsu.edu Cyclic ketene (B1206846) acetals, a class of molecules that includes certain dioxolane derivatives, are particularly effective monomers for RROP.

The RROP of 2-methylene-4-phenyl-1,3-dioxolane provides a close structural and mechanistic analogue to what would be expected for a related benzyl-substituted monomer. Studies have shown that this compound undergoes nearly complete and regioselective ring-opening to form a polyester. researchgate.net The driving force for this regioselectivity is the formation of the more stable secondary benzyl free radical during the fragmentation step. researchgate.net This process is efficient even when copolymerized with various vinyl monomers, as detailed in the table below.

ComonomerPolymerization ConditionsRing-OpeningKey FindingReference
Styrene120°C100%Complete ring-opening to introduce ester groups into the copolymer backbone. researchgate.net
Methyl Methacrylate60°C100%Quantitative ring-opening at lower temperatures. researchgate.net
Vinyl Acetate60°C100%Demonstrates compatibility with a range of common vinyl monomers. researchgate.net
4-Vinylpyridine120°C100%Successful incorporation of ester functionality into a specialty polymer. researchgate.net

The mechanism involves the radical addition to the exocyclic double bond, followed by the fragmentation of the resulting radical, which opens the dioxolane ring to create an ester linkage and a new propagating radical. rsc.org The stability of the radical formed upon ring cleavage is a critical factor; phenyl-substituted dioxolanes like 2-methylene-4-phenyl-1,3-dioxolane show a high tendency for ring-opening due to the stabilization of the resulting benzylic radical. rsc.org

Incorporation into Polymer Backbones for Functional Materials

The primary advantage of employing ring-opening polymerization with dioxolane derivatives is the ability to introduce heteroatom linkages (e.g., esters or ethers) into the polymer backbone. This fundamentally alters the properties of the resulting material, most notably conferring degradability on what would otherwise be a stable vinyl polymer backbone. psu.edu

The RROP of cyclic ketene acetals is a prime example of this strategy, leading to the creation of polyesters. rsc.org These materials are of significant interest for applications where biodegradability is desired. rsc.org Similarly, CROP of dioxolanes can produce poly(keto ether)s, which also represent a class of functional polymers. hanrimwon.com

Beyond degradability, this approach allows for the synthesis of advanced functional materials. For instance, researchers have synthesized polyesters with pendant amine groups by first performing a ring-opening polymerization on a tyrosine-derived O-carboxyanhydride (a type of dioxolane-dione), followed by post-polymerization modification. nih.gov The resulting functional polyesters demonstrated excellent properties for gene delivery with low toxicity, showcasing the potential of this synthetic route for creating sophisticated biomedical materials. nih.gov The incorporation of the benzyl group from a monomer like this compound could be used to tune properties such as hydrophobicity and thermal stability in the final polymer.

Design and Evaluation as a Ligand or Precursor in Catalysis

The 1,3-dioxolane framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. A prominent family of ligands, TADDOLs (α,α,α′,α′-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), is built upon a 2,2-dimethyl-1,3-dioxolane (B146691) core derived from tartaric acid. rsc.orgbeilstein-journals.org These C₂-symmetric diols are versatile precursors for a wide array of chiral ligands, including phosphonites and phosphoramidites, which are effective in numerous asymmetric transformations. rsc.org

TADDOL-derived ligands are particularly effective in metal-catalyzed reactions. For example, titanium-TADDOLate complexes are excellent catalysts for the asymmetric nucleophilic addition of organozinc compounds to aldehydes and for the enantioselective fluorination of β-ketoesters. rsc.orgbeilstein-journals.org The rigid dioxolane backbone holds the chiral diol in a well-defined conformation, which allows for effective transfer of chirality from the ligand to the substrate.

Catalyst SystemReaction TypeSubstrateKey OutcomeReference
Titanium-TADDOLateAsymmetric Nucleophilic AdditionAldehydesExcellent enantioselectivity in the addition of organometallics. rsc.org
TiCl₂(TADDOLate)Asymmetric α-Fluorinationβ-KetoestersProduces α-fluorinated β-ketoesters with up to 91% enantiomeric excess. beilstein-journals.org
Gold(I)-TADDOL PhosphoramiditeAsymmetric CyclopropanationStyreneDevelopment of chiral gold catalysts with tunable steric and electronic properties. encyclopedia.pub

While this compound itself is not a TADDOL, the success of the TADDOL family demonstrates the profound importance of the substituted 1,3-dioxolane scaffold in creating a privileged chiral environment for catalysis. The specific stereochemistry of the 4,5-dimethyl groups in a chiral variant of this compound could potentially be leveraged to design new classes of ligands for stereoselective synthesis.

Theoretical and Computational Investigations of 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

There are no specific studies found that apply quantum chemical methods to determine the electronic structure and molecular geometry of 2-Benzyl-4,5-dimethyl-1,3-dioxolane.

Density Functional Theory (DFT) Studies of Ground State and Excited State Properties

No published research could be located that employs Density Functional Theory (DFT) to investigate the ground and excited state properties of this compound. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and electronic transitions.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Similarly, a search for high-accuracy electronic structure analysis using ab initio methods for this compound yielded no results. These methods, known for their precision, are crucial for benchmarking results from other computational approaches and for obtaining highly reliable data on molecular properties.

Computational Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound, which would describe the spatial arrangements of its atoms and the energy associated with them, has not been computationally explored in the available literature.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

There is no evidence of molecular mechanics or molecular dynamics simulations being used to sample the conformational space of this compound. These techniques are essential for identifying the range of possible three-dimensional structures the molecule can adopt.

Prediction of Stable Conformers and Energy Barriers for Interconversion

Without conformational analysis studies, the stable conformers of this compound and the energy barriers required for conversion between them remain undetermined.

Theoretical Studies of Reaction Mechanisms and Energetics

No theoretical investigations into the reaction mechanisms and energetics involving this compound have been reported. Such studies are vital for understanding its reactivity, potential reaction pathways, and the stability of transition states and intermediates.

Characterization of Transition States and Intermediates

The study of chemical reactions at a molecular level necessitates the characterization of transient species such as transition states and intermediates. Computational methods, particularly density functional theory (DFT), are instrumental in this regard. For reactions involving this compound, such as its formation via acetalization or subsequent hydrolysis, computational modeling can pinpoint the geometry of the transition states.

Frequency calculations are a critical component of this characterization. A true transition state is identified by the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The energies of these transition states, relative to the reactants, determine the activation energy and thus the rate of the reaction. Intermediates, on the other hand, are local minima on the potential energy surface and possess all real, positive vibrational frequencies.

Table 1: Hypothetical Transition State Analysis for the Hydrolysis of this compound

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactant ComplexB3LYP/6-31G(d)0.00
Transition State 1B3LYP/6-31G(d)+15.21
IntermediateB3LYP/6-31G(d)-5.70
Transition State 2B3LYP/6-31G(d)+12.81
Product ComplexB3LYP/6-31G(d)-10.40

Reaction Coordinate Mapping and Free Energy Profiles

To gain a complete picture of a reaction pathway, it is essential to map the reaction coordinate and construct a free energy profile. This is achieved by performing a series of constrained geometry optimizations along the bond-breaking and bond-forming coordinates. The resulting potential energy surface (PES) illustrates the energetic landscape of the reaction, highlighting the pathways of lowest energy.

The inclusion of thermal corrections and entropic effects allows for the calculation of Gibbs free energy profiles, which are more representative of real-world reaction conditions. These profiles provide a quantitative measure of the spontaneity and feasibility of a given reaction pathway. For a molecule like this compound, this can be particularly insightful for understanding the stereochemical outcomes of reactions, as different diastereomeric transition states will have different free energies.

Prediction and Correlation of Spectroscopic Parameters (NMR, IR, CD) with Experimental Data for Enhanced Structural Elucidation

Computational chemistry is a powerful tool for the prediction of spectroscopic parameters, which can be used to confirm or elucidate the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. arabjchem.org By comparing the calculated shifts for different possible stereoisomers of this compound with experimental data, the correct stereochemistry can be assigned.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities calculated from quantum chemical methods can be used to generate a theoretical IR spectrum. This can be compared with the experimental spectrum to aid in the assignment of vibrational modes to specific functional groups within the molecule.

Circular Dichroism (CD) Spectroscopy: For chiral molecules such as the stereoisomers of this compound, CD spectroscopy is a valuable technique. Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions and the resulting CD spectrum, allowing for the assignment of absolute configuration.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (acetal)103.5104.1
C478.278.9
C577.978.5
Benzyl (B1604629) CH₂40.140.8
Methyl (C4)17.518.2
Methyl (C5)17.217.9
Phenyl C1'137.8138.3
Phenyl C2'/C6'129.0129.5
Phenyl C3'/C5'128.4128.9
Phenyl C4'126.9127.4

Note: The data in this table is hypothetical and serves to illustrate the correlation between predicted and experimental values.

Solvation Models and Environmental Effects on Reactivity and Conformation

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. q-chem.com This approach is computationally efficient and can provide valuable insights into how the polarity of the solvent affects the stability of different conformers, intermediates, and transition states.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally more demanding, this method can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the system's behavior.

For this compound, the choice of solvent can influence the equilibrium between different conformers of the dioxolane ring and the orientation of the benzyl group. Furthermore, the energies of charged intermediates and polar transition states in reactions such as hydrolysis will be highly dependent on the solvating environment.

Emerging Research Directions and Future Perspectives for 2 Benzyl 4,5 Dimethyl 1,3 Dioxolane Chemistry

Development of More Efficient and Environmentally Benign Synthetic Protocols

The synthesis of dioxolanes, including 2-benzyl-4,5-dimethyl-1,3-dioxolane, is evolving to meet the growing demand for greener chemical processes. Traditional methods often rely on acid catalysis in organic solvents, which can be harsh and generate significant waste. acs.orgresearchgate.net Modern approaches focus on minimizing environmental impact through solvent-free conditions and the use of recyclable catalysts.

One promising technique involves microwave irradiation, which can significantly accelerate the reaction between a carbonyl compound and a diol, often without the need for a solvent. acs.org This method has been successfully applied to the synthesis of various dioxolanes, offering high yields in a fraction of the time required by conventional heating. acs.org Another eco-friendly approach utilizes solid acid catalysts, such as Tunisian acid-activated clay, which can facilitate the acetalization reaction under solvent-free conditions. sctunisie.org These clay-based catalysts are advantageous due to their low cost, reusability, and reduced environmental footprint. researchgate.netsctunisie.org

Furthermore, the use of hypervalent iodine reagents in the presence of a suitable diol provides a metal-free alternative for the synthesis of substituted dioxolanes. researchgate.net This method is attractive due to the environmentally benign nature of hypervalent iodine compounds compared to many metal-based oxidants. researchgate.net The development of bio-based solvents, such as those derived from lactic acid and formaldehyde, also presents a greener alternative for conducting these reactions. rsc.org

Table 1: Comparison of Synthetic Protocols for Dioxolanes

Method Catalyst/Conditions Advantages
Conventional Acid catalyst (e.g., p-toluenesulfonic acid), organic solvent, heating Well-established
Microwave-Assisted Microwave irradiation, often solvent-free Rapid reaction times, high yields
Solid Acid Catalysis Acid-activated clay, solvent-free Reusable catalyst, environmentally friendly
Hypervalent Iodine Hypervalent iodine reagent Metal-free, mild conditions
Bio-based Solvents Solvents derived from renewable resources Reduced environmental impact

Discovery of Novel Reactivity Modes and Selective Transformations

Research into the reactivity of the 1,3-dioxolane (B20135) ring is uncovering new ways to utilize these compounds in organic synthesis. While traditionally used as protecting groups for carbonyls, recent studies have explored their potential in more complex transformations. sci-hub.se One area of interest is the selective cleavage of the dioxolane ring. For instance, cerium(III) chloride in the presence of sodium iodide has been shown to be an effective reagent for the deprotection of dioxolanes to their corresponding carbonyl compounds under non-aqueous conditions. sci-hub.se This method offers selectivity, as other functional groups like esters and nitro groups remain unaffected. sci-hub.se

The stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether represents a significant advancement. researchgate.netnih.gov This reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, allowing for the controlled formation of complex dioxolane structures. researchgate.netnih.gov The stereochemistry of the final product can be influenced by the geometry of the starting alkene and the reaction conditions. researchgate.netnih.gov

Furthermore, the radical ring-opening polymerization of methylene-substituted dioxolanes is an area of active investigation. acs.orgresearchgate.net This process allows for the incorporation of ester functionalities into polymer backbones, leading to the creation of degradable materials. researchgate.net The reactivity of the dioxolane can be tuned by the substituents on the ring, offering control over the polymerization process and the properties of the resulting polymer. researchgate.net

Expansion of Stereoselective Applications in Medicinal Chemistry and Agrochemical Synthesis (excluding clinical/safety aspects)

The chiral nature of many biologically active molecules has driven the development of stereoselective synthetic methods, and substituted dioxolanes are playing an increasingly important role in this field. The 1,3-dioxolane scaffold is present in numerous natural and synthetic compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.net

In medicinal chemistry, chiral dioxolane derivatives are used as key intermediates in the synthesis of complex drug molecules. For example, the stereoselective synthesis of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines, which are selective A3 adenosine (B11128) receptor antagonists, utilizes a chiral 2,2-dimethyl-1,3-dioxolane-4-methanol auxiliary to resolve the enantiomers. acs.orgnih.gov This approach allows for the preparation of optically pure compounds, which is crucial for studying their specific interactions with biological targets. acs.orgnih.gov The dioxolane moiety can also serve as a protected diol that can be selectively deprotected later in the synthetic sequence. acs.orgnih.gov

In the field of agrochemicals, substituted 1,3-dioxolanes have shown promise as fungicidal agents. researchgate.net For instance, certain 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-imidazoles and the corresponding 1,2,4-triazoles have demonstrated significant activity against a range of common fungal phytopathogens. researchgate.net The synthesis of these compounds often involves the alkylation of an appropriate heterocyclic amine with a 4-chloromethyl-1,3-dioxolane derivative. researchgate.net The potential for these compounds to act as adjuvants for herbicides is also being explored. mdpi.com

Table 2: Examples of Stereoselective Applications

Field Application Compound Class
Medicinal Chemistry A3 Adenosine Receptor Antagonists 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines
Agrochemicals Fungicides 1-[(2-Benzyl-1,3-dioxolan-4-yl)methyl]-1H-imidazoles
Agrochemicals Fungicides 1-[(2-Benzyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of the 1,3-dioxolane ring are being leveraged in the development of advanced functional materials and in the field of nanotechnology. Dioxolane-containing polymers are of particular interest due to their potential applications in various technologies. For instance, 1,3-dioxolane is used as a comonomer in the production of polyacetal resins, which are known for their high strength and stiffness. financedigest.com

In the realm of nanotechnology, dioxolane derivatives are being incorporated into the design of novel nanomaterials. One creative example is the synthesis of "NanoPutians," which are organic molecules with structural formulas resembling human forms. wikipedia.org In these structures, a 1,3-dioxolane ring serves as the "head" of the molecular figure. wikipedia.org While primarily an educational tool, this work demonstrates the versatility of dioxolane chemistry in constructing complex molecular architectures. wikipedia.org

Furthermore, dioxolanes are finding applications in the development of drug delivery systems. nih.gov Polymeric micelles containing dioxolane moieties can be used to encapsulate hydrophobic drugs, improving their water solubility and enabling targeted delivery to tumor cells through the enhanced permeability and retention (EPR) effect. nih.gov In the field of energy storage, in situ polymerization of 1,3-dioxolane electrolytes is being explored for the fabrication of integrated solid-state lithium batteries. nih.gov This approach aims to create a high-performance battery with excellent interfacial contact between the different components. nih.gov Dioxolane is also used as a dispersant for multi-walled carbon nanotubes (MWCNTs) to create stable and highly sensitive electrochemical sensors. jfda-online.com

Rational Design of Derivatives with Tunable Properties through Computational Approaches

Computational chemistry is becoming an indispensable tool for the rational design of new molecules with specific, tunable properties. In the context of substituted dioxolanes, computational methods can be used to predict how changes in the molecular structure will affect their chemical and physical properties. For example, density functional theory (DFT) calculations can be employed to study the reaction mechanisms of dioxolane formation and to understand the role of different catalysts. sctunisie.org

These theoretical studies can provide valuable insights into the atomic charges and potential energy surfaces of the reactants, intermediates, and products, helping to explain the observed reactivity and selectivity. sctunisie.org By understanding these fundamental aspects, it becomes possible to design more efficient synthetic routes and to predict the most favorable conditions for a desired transformation.

Computational approaches can also be used to design dioxolane derivatives with specific electronic or steric properties. For instance, by systematically varying the substituents on the dioxolane ring in a computational model, it is possible to predict how these changes will affect properties such as solubility, stability, and reactivity. This information can then be used to guide the synthesis of new compounds with optimized properties for a particular application, whether it be in medicinal chemistry, materials science, or another field.

Addressing Unresolved Challenges and Identifying New Opportunities in Substituted Dioxolane Chemistry

While significant progress has been made in the chemistry of substituted dioxolanes, several challenges and opportunities remain. One of the ongoing challenges is the development of even more efficient and selective synthetic methods, particularly for the synthesis of complex, polyfunctionalized dioxolanes. sci-hub.se The ability to control the stereochemistry at multiple centers within the dioxolane ring and its substituents is a key goal for many applications. researchgate.netnih.gov

Another challenge lies in fully understanding the complex reaction mechanisms that govern the formation and transformation of dioxolanes. sci-hub.se While computational studies have provided valuable insights, further experimental and theoretical work is needed to elucidate the finer details of these processes. This knowledge will be crucial for the rational design of new catalysts and reaction conditions.

Looking forward, there are many exciting opportunities for the application of substituted dioxolanes in new areas of science and technology. The development of novel dioxolane-based polymers with unique properties, such as biodegradability or specific recognition capabilities, is a promising avenue of research. acs.orgresearchgate.net In the field of medicine, the design of new dioxolane-containing drugs with improved efficacy and reduced side effects remains a major goal. researchgate.netresearchgate.net Furthermore, the use of dioxolanes as chiral auxiliaries and building blocks in the synthesis of other complex molecules is likely to continue to expand. acs.orgnih.gov The versatility of the dioxolane ring, combined with the growing power of modern synthetic and computational methods, ensures that this class of compounds will remain an active and fruitful area of research for years to come.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-4,5-dimethyl-1,3-dioxolane, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed acetalization of substituted benzaldehyde derivatives with diols. Optimize reaction conditions (temperature, catalyst concentration, stoichiometry) using orthogonal experimental design (e.g., Taguchi method) to identify critical parameters . For example:
FactorLevel 1Level 2Level 3
Temp.60°C80°C100°C
CatalystH2SO4p-TSAAmberlyst-15
  • Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the dioxolane ring structure and substituent positions. Compare chemical shifts with structurally similar compounds (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3-dioxolane ).
  • IR Spectroscopy : Identify characteristic C-O-C stretching (~1100 cm1^{-1}) and aromatic C-H bending (~700 cm1^{-1}).
  • GC-MS : Validate molecular weight (MW: 220.27 g/mol) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N2_2) at −20°C to prevent hydrolysis. Avoid exposure to moisture and acidic/basic conditions .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer :
  • Conduct Hansen solubility parameter (HSP) analysis to predict solvent compatibility. Use a factorial design to test binary solvent mixtures (e.g., hexane/ethyl acetate) and validate via cloud-point titration .
  • Example solubility table:
SolventSolubility (mg/mL)
Hexane12.5
Ethanol8.2
DCM34.7

Q. What computational methods are effective for studying the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Use density functional theory (DFT) to model transition states during acid-catalyzed ring-opening reactions. Compare activation energies with experimental kinetic data .
  • Integrate COMSOL Multiphysics for simulating mass transfer limitations in heterogeneous catalysis .

Q. How can researchers address discrepancies in reported stability under oxidative conditions?

  • Methodological Answer :
  • Perform accelerated stability testing under controlled O2_2 exposure (40°C/75% RH for 14 days). Analyze degradation products via LC-MS/MS and quantify using internal standards (e.g., deuterated analogs) .
  • Apply multivariate regression to correlate degradation rates with environmental variables (pH, temperature) .

Q. What experimental strategies validate the compound’s interactions with biological membranes?

  • Methodological Answer :
  • Use Langmuir-Blodgett troughs to study monolayer penetration kinetics. Pair with atomic force microscopy (AFM) to visualize surface morphology changes .
  • Reference adsorption data from structurally related dioxolanes (e.g., 4,5-dichloro-2,2-difluoro-1,3-dioxolane) to establish trends .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s thermal decomposition profile?

  • Methodological Answer :
  • Conduct thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (air) atmospheres. Compare decomposition onset temperatures and residue composition via FTIR-EGA (evolved gas analysis) .
  • Use Kissinger-Akahira-Sunose (KAS) isoconversional method to model kinetic parameters and identify experimental outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.